molecular formula C23H30F3N3O2S B1677231 3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole CAS No. 719272-79-4

3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole

Cat. No. B1677231
M. Wt: 469.6 g/mol
InChI Key: ORQZQBUNAMJFCY-UHFFFAOYSA-N
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Patent
US06849636B2

Procedure details

Methyl amide 11-9 (0.470 g, 1.56 mmol) was dissolved in anhydrous methylene chloride (5 mL) and treated with oxalyl chloride (2M in methylene chloride, 1.56 mL, 3.12 mmol) and DMF (2 drops). The solution was stirred at room temperature for 1 h, then solvent removed by evaporation under reduced pressure. The residue was redissolved in anhydrous toluene (7 mL) and treated with 5[2-(trifluoromethyl)phenyl]1H-tetrazole (368 mg, 1.72 mmol). The mixture was refluxed for 18 h. The reaction was cooled to room temperature and the precipitate was filtered and washed to give 300 mg of crude product as the HCl salt. The salt was taken up in methylene chloride/1N HCl and the aqueous layer was washed with two additional portions of methylene chloride. The organic layers were combined and evaporated and the residue was chromatographed by flash silica gel chromatography. Elution was carried out with a gradient ranging from 0 to 5% methanol/methylene chloride. The appropriate fractions were combined and evaporated to give 3-{4-[3-(ethylsulfonyl)propyl]bicyclo[2.2.2]oct-1-yl}-4methyl-5-[2-(trifluoromethyl)phenyl]-4H -1,2,4-triazole (11-10) as a white powder.
Name
Methyl amide
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
368 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([CH2:6][CH2:7][CH2:8][C:9]12[CH2:16][CH2:15][C:12]([C:17]([NH:19][CH3:20])=O)([CH2:13][CH2:14]1)[CH2:11][CH2:10]2)(=[O:5])=[O:4])[CH3:2].C(Cl)(=O)C(Cl)=O.[F:27][C:28]([F:41])([F:40])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[C:35]1NN=[N:37][N:36]=1>C(Cl)Cl.CN(C=O)C>[CH2:1]([S:3]([CH2:6][CH2:7][CH2:8][C:9]12[CH2:16][CH2:15][C:12]([C:17]3[N:19]([CH3:20])[C:35]([C:30]4[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=4[C:28]([F:27])([F:41])[F:40])=[N:36][N:37]=3)([CH2:13][CH2:14]1)[CH2:11][CH2:10]2)(=[O:5])=[O:4])[CH3:2]

Inputs

Step One
Name
Methyl amide
Quantity
0.47 g
Type
reactant
Smiles
C(C)S(=O)(=O)CCCC12CCC(CC1)(CC2)C(=O)NC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.56 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Three
Name
Quantity
368 mg
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C1=NN=NN1)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in anhydrous toluene (7 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
to give 300 mg of crude product as the HCl salt
WASH
Type
WASH
Details
the aqueous layer was washed with two additional portions of methylene chloride
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed by flash silica gel chromatography
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)S(=O)(=O)CCCC12CCC(CC1)(CC2)C2=NN=C(N2C)C2=C(C=CC=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.